Tuberostemonine N

Description

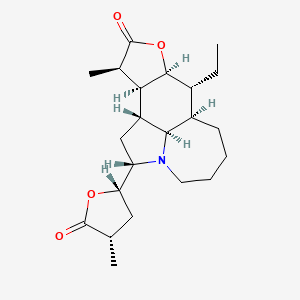

Structure

3D Structure

Properties

Molecular Formula |

C22H33NO4 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

(1R,3S,9R,10R,11S,14R,15S,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one |

InChI |

InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12+,13+,14+,15+,16-,17-,18+,19+,20-/m0/s1 |

InChI Key |

GYOGHROCTSEKDY-ISVJHBHWSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@@H]5[C@H]1OC(=O)[C@@H]5C |

Canonical SMILES |

CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C |

Origin of Product |

United States |

Isolation and Structural Characterization Methodologies of Tuberostemonine N

Extraction Techniques from Stemona tuberosa Roots

The initial step in isolating Tuberostemonine (B192615) N involves its extraction from the dried roots of Stemona tuberosa. The selection of an appropriate extraction protocol is critical to ensure high recovery of the target alkaloid while preventing its chemical degradation.

Solvent extraction is the primary method employed to liberate alkaloids from the plant matrix. The choice of solvent and extraction conditions, such as temperature and duration, significantly influences the efficiency and yield.

Methanol (B129727) and ethanol (B145695) are frequently used solvents due to their ability to effectively dissolve Stemona alkaloids. google.com Reflux extraction, a technique involving heating the solvent with the plant material and condensing the vapors back into the mixture, is a common and effective approach. phcog.comresearchgate.net Research comparing different solvents has shown that methanol often provides the highest extraction yield for these types of alkaloids. phcog.comwu.ac.th For instance, a study optimizing extraction methods found that methanol reflux for 30 minutes was sufficient to achieve complete extraction of the target compounds from powdered Stemona tuberosa roots. phcog.com

Ethanol, particularly 95% or 70% aqueous solutions, is also widely used. researchgate.netgoogle.com While pure methanol may yield slightly more alkaloid, 70% ethanol has been recommended as an efficient and less hazardous alternative. researchgate.net The general procedure involves refluxing the chopped or powdered roots with the chosen solvent for a set period, often around two hours, followed by filtration to separate the liquid extract from the solid plant material. google.com Following the initial solvent extraction, a common subsequent step is an acid-base liquid-liquid extraction. The crude extract is acidified (e.g., with dilute HCl) to protonate the alkaloids, rendering them water-soluble. This aqueous layer is then washed with a non-polar solvent to remove neutral impurities. Subsequently, the aqueous layer is basified (e.g., with aqueous NH₃) to deprotonate the alkaloids, making them soluble in organic solvents like dichloromethane (B109758) (CH₂Cl₂), which is then used to extract the crude alkaloid mixture. acgpubs.orgcore.ac.ukmdpi.com

| Protocol | Solvent | Conditions | Key Findings/Notes | Reference |

|---|---|---|---|---|

| Methanol Reflux | Methanol | Reflux for 30 minutes | Chosen as the optimal method in a comparative study for achieving complete extraction. Found to be more efficient than 95% ethanol. | phcog.com |

| Ethanol Reflux | 95% Ethanol | Reflux for 2 hours | A standard method used for obtaining a total alkaloid extract from dried root tubers. | google.com |

| Ethanol Extraction | 70% Ethanol | Reflux | Recommended as a less hazardous alternative to methanol with nearly the same extraction efficiency for related alkaloids. | researchgate.net |

| Acid-Base Partitioning | Dilute HCl, aqueous NH₃, CH₂Cl₂ | Post-initial solvent extraction | A crucial clean-up step to separate the crude alkaloid fraction from other components of the extract. | acgpubs.orgmdpi.com |

The chemical structures of Stemona alkaloids can be sensitive to harsh conditions. Therefore, minimizing the potential for degradation and the formation of artifacts—compounds not naturally present in the plant but created during processing—is a key consideration.

The optimization of extraction parameters is a primary strategy to prevent degradation. For example, limiting the duration of heat exposure, as seen in the 30-minute methanol reflux protocol, is crucial. phcog.com Prolonged heating can lead to isomerization or decomposition of sensitive functional groups. Similarly, some studies have noted that employing relatively mild extraction and purification conditions is important to avoid creating artifacts, especially for highly oxidized alkaloids. researchgate.net The use of reduced pressure evaporation to concentrate the extract at lower temperatures is another standard practice to protect the integrity of the isolated compounds. google.com

Purification Strategies and Chromatographic Techniques

The crude alkaloid extract obtained from Stemona tuberosa is a complex mixture containing Tuberostemonine N alongside numerous other related alkaloids and impurities. Therefore, multi-step purification using chromatographic techniques is essential to isolate this compound in a pure form.

Solid-Phase Extraction (SPE) is a valuable purification and enrichment technique used to clean up the crude extract before further chromatographic separation. libretexts.orgorganomation.com SPE operates by passing the sample through a cartridge containing a solid adsorbent (the stationary phase). Different components of the mixture are either retained on the adsorbent or pass through, allowing for separation. libretexts.org

For the purification of Stemona alkaloids, C18 SPE cartridges are commonly used. phcog.com In a typical procedure, the crude extract is dissolved in an aqueous solution and loaded onto the C18 cartridge. The cartridge is first washed with water to remove highly polar, water-soluble impurities. Subsequently, the alkaloids, which are retained on the non-polar C18 material, are eluted with a stronger solvent like methanol. phcog.com More advanced SPE methods have also been developed, such as using an amide group-based monolithic cartridge, which has shown high selectivity and recovery for tuberostemonine from Stemona extracts. researchgate.netresearchgate.net

| SPE Cartridge | Procedure Steps | Purpose | Reference |

|---|---|---|---|

| C18 | 1. Load sample in aqueous suspension. 2. Elute with water. 3. Elute with methanol. | Removes water-soluble substances and enriches the total alkaloid fraction. | phcog.com |

| Amide-based Monolithic | Online SPE-HPLC setup | Demonstrates excellent matrix removal, high selectivity, and high yield for tuberostemonine. | researchgate.netresearchgate.net |

Following preliminary purification by SPE, column chromatography is the principal technique used for the fine separation of individual alkaloids from the enriched mixture. This method relies on the differential partitioning of compounds between a stationary phase packed in a column and a mobile phase that flows through it.

Silica (B1680970) gel is the most common stationary phase for the separation of Stemona alkaloids. google.commdpi.compitt.edu The crude alkaloid mixture is loaded onto the top of the silica gel column, and a solvent system (the mobile phase) is passed through. By gradually increasing the polarity of the mobile phase—a technique known as gradient elution—the various alkaloids are separated based on their differing affinities for the silica gel. For example, a gradient solvent system of chloroform, methanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 98:2:0.05 to 92:8:0.05) has been successfully used to separate a mixture of alkaloids. google.com Other solvent systems, such as petroleum ether-acetone, are also employed. acgpubs.orgmdpi.com In some cases, further purification on different stationary phases like Sephadex LH-20 may be necessary to obtain the pure compound. mdpi.com

| Stationary Phase | Mobile Phase (Eluent System) | Note | Reference |

|---|---|---|---|

| Silica Gel | Discontinuous gradient of CHCl₃:MeOH:NH₄OH (e.g., 98:2:0.05 → 96:4:0.05 → 92:8:0.05) | Effective for separating crude alkaloid mixtures. | google.com |

| Silica Gel | Gradient of Petroleum ether-Acetone (e.g., 8:1 → 1:2) | Used to yield multiple fractions for further purification. | acgpubs.org |

| Sephadex LH-20 | (Solvent not specified) | Often used as a final purification step after initial separation on silica gel. | mdpi.com |

Methodologies for Structural Elucidation of this compound

Once this compound is isolated in pure form, its complex three-dimensional structure is determined using a combination of modern spectroscopic techniques. jchps.comacs.orgnih.gov

The primary tool for structural elucidation of organic molecules is Nuclear Magnetic Resonance (NMR) spectroscopy. jchps.com One-dimensional (1D) NMR experiments, such as ¹H NMR (proton) and ¹³C NMR (carbon-13), provide fundamental information about the chemical environment and number of different hydrogen and carbon atoms in the molecule. acgpubs.orgnih.gov

To assemble the complete molecular structure and determine its stereochemistry, two-dimensional (2D) NMR experiments are indispensable. Techniques like Correlation Spectroscopy (COSY) identify protons that are coupled to each other (typically on adjacent carbons), helping to piece together structural fragments. Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbon atoms they are attached to. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it reveals long-range couplings between protons and carbons (two or three bonds away), allowing the various structural fragments to be connected into the final pentacyclic skeleton. acgpubs.org

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), provides the exact molecular formula of the compound by measuring its mass-to-charge ratio with very high precision. acgpubs.org Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure, such as the presence of characteristic moieties like the α-methyl-γ-lactone ring. acgpubs.orgmdpi.com In some cases, single-crystal X-ray diffraction can provide the most definitive and unambiguous structural proof, though it requires the ability to grow a suitable crystal of the compound. pitt.edunih.gov

| Technique | Abbreviation | Information Provided | Reference |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance | ¹H NMR | Provides information on the number and chemical environment of protons. | acgpubs.orgnih.gov |

| Carbon-13 Nuclear Magnetic Resonance | ¹³C NMR | Provides information on the number and type of carbon atoms (CH₃, CH₂, CH, C). | acgpubs.orgnih.gov |

| Correlation Spectroscopy | COSY | Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. | acgpubs.org |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached carbon atoms. | acgpubs.org |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons over two to three bonds, key for connecting molecular fragments. | acgpubs.org |

| High-Resolution Mass Spectrometry | HRMS | Determines the precise molecular mass and elemental formula. | acgpubs.org |

| Single-Crystal X-ray Diffraction | - | Provides the definitive three-dimensional structure and absolute stereochemistry. | pitt.edunih.gov |

Biosynthetic Investigations of Tuberostemonine N

Proposed Biosynthetic Pathways for Stemona Alkaloids

The biosynthesis of Stemona alkaloids is a subject of ongoing research, with several plausible pathways proposed based on the structural features of isolated compounds. A key feature of many Stemona alkaloids, including Tuberostemonine (B192615) N, is the presence of a pyrrolo[1,2-a]azepine nucleus.

One of the early and foundational proposals for the biosynthesis of the pyrrolo[1,2-a]azepine core suggests its origin from spermidine (B129725). scispace.com This hypothesis posits that the A-ring of these alkaloids is derived from this polyamine. scispace.com More recent and comprehensive theories suggest that the biosynthesis of most Stemona alkaloids containing the pyrrolo[1,2-a]azepine core involves L-ornithine and glutamic acid. These amino acids are considered the primary building blocks.

Greger's classification of Stemona alkaloids into three main skeletal types—croomine (B1227750), stichoneurine (or tuberostemonine-type), and protostemonine (B150507)—is based on their proposed biosynthetic origins. scispace.commdpi.com Tuberostemonine N falls under the stichoneurine-type. phytobank.ca This classification is determined by the nature of the carbon chain attached to the C-9 position of the pyrrolo[1,2-a]azepine nucleus. mdpi.com For the stichoneurine-type alkaloids, this side chain is typically derived from a geranyl unit.

A proposed general biosynthetic pathway involves the condensation of a pyrrolidine (B122466) precursor, derived from L-ornithine or glutamic acid, with other building blocks. The diverse carbon chains found in different Stemona alkaloids are thought to arise from various terpenoid or isoprene (B109036) units. researchgate.net For instance, the α-methyl-γ-lactone moiety commonly found in these alkaloids is believed to originate from an isoprene unit. researchgate.net

The formation of the characteristic pyrido[1,2-a]azepine ring system, found in some Stemona alkaloids, is thought to occur through the expansion of the five-membered pyrrolidine ring of a precursor into a six-membered piperidine (B6355638) ring. thieme-connect.com

Identification of Putative Precursors and Intermediates

While specific precursors for this compound have not been definitively identified through feeding studies, logical precursors can be inferred from the proposed biosynthetic pathways for the broader Stemona alkaloid family.

Key Putative Precursors:

L-Ornithine and Glutamic Acid: These amino acids are considered fundamental building blocks for the pyrrolidine core of many Stemona alkaloids. researchgate.net

Spermidine: An earlier hypothesis suggested spermidine as the origin of the A-ring of the pyrrolo[1,2-a]azepine skeleton. scispace.com

Isoprene Units (IPP or DMAP): These are thought to be the source of the α-methyl-γ-lactone side chains common in this alkaloid class. researchgate.net

Geranyl Units: Specifically for the stichoneurine-type alkaloids, a C10-unit derived from geraniol (B1671447) is postulated to form the side chain at C-9. researchgate.net

Proposed Intermediates: The biosynthesis likely proceeds through a series of complex cyclizations and rearrangements. For instance, the formation of the pyrrolo[1,2-a]azepine core is proposed to occur via an aza-Prins reaction of an iminium ion intermediate. researchgate.net

The structural diversity within the Stemona alkaloids suggests the existence of common intermediates that are subsequently modified to yield the various final products. For example, it has been proposed that parvistemonine and parvistemonine E co-occur because they share a common stichoneurine-type precursor. mdpi.com Similarly, sessilifoline A is suggested to be an oxygenated derivative of this compound, implying that this compound could be an intermediate in the biosynthesis of sessilifoline A. core.ac.uk

| Putative Precursor | Proposed Role in Biosynthesis |

| L-Ornithine | Building block for the pyrrolidine ring |

| Glutamic Acid | Building block for the pyrrolidine ring |

| Spermidine | Potential origin of the A-ring of the pyrrolo[1,2-a]azepine core |

| Isoprene Units | Formation of the α-methyl-γ-lactone side chain |

| Geranyl Units | Formation of the C-9 side chain in stichoneurine-type alkaloids |

Enzymatic and Genetic Aspects of Biosynthesis

As of now, specific enzymes and genes involved in the biosynthesis of this compound have not been identified in the scientific literature. The study of the enzymatic and genetic basis of Stemona alkaloid biosynthesis is still in its early stages.

However, the existence of stereochemically distinct but structurally related compounds, such as oxystemokerrin and stemocurtisinol, which have opposite configurations at certain carbon centers, strongly suggests the involvement of highly stereoselective enzymes. scispace.com It is clear that different Stemona species have evolved enzymes capable of producing these different stereoisomers. scispace.com

Further research, likely involving transcriptomics and gene silencing techniques in Stemona plants, will be necessary to identify and characterize the specific enzymes—such as cyclases, oxidases, and transferases—that catalyze the intricate steps of this compound biosynthesis.

Biological Activity Profiles and Mechanistic Insights of Tuberostemonine N

Anti-inflammatory Activities

Tuberostemonine (B192615) N exhibits notable anti-inflammatory properties, which have been demonstrated in several preclinical studies. Its mechanisms of action involve the modulation of key inflammatory mediators and cellular responses.

Modulation of Pro-inflammatory Cytokines and Chemokines in Experimental Models

Research has shown that Tuberostemonine N can significantly inhibit the secretion of pro-inflammatory cytokines and chemokines. nih.govresearchgate.net In a mouse model of cigarette smoke-induced lung inflammation, administration of this compound led to a marked decrease in the levels of these inflammatory molecules in the bronchoalveolar lavage fluid (BALF). nih.govresearchgate.net This suggests a direct modulatory effect on the inflammatory cascade. The inhibition of these signaling molecules is a critical aspect of its anti-inflammatory profile. researchgate.net

| Experimental Model | Key Findings | Reference |

| Cigarette smoke-induced lung inflammation in mice | Significant inhibition of pro-inflammatory cytokine and chemokine secretion in BALF. | nih.govresearchgate.net |

Impact on Inflammatory Cell Infiltration in Animal Lung Models

A key event in lung inflammation is the recruitment and infiltration of inflammatory cells. Studies have demonstrated that this compound can effectively reduce the infiltration of inflammatory cells, including neutrophils, macrophages, and lymphocytes, in the lungs of animal models. nih.govbiocrick.com In mice exposed to cigarette smoke, treatment with this compound resulted in a significant decrease in the peribronchial and perivascular infiltration of these cells. nih.govresearchgate.net This reduction in cellular influx points to the compound's ability to interfere with the chemotactic signals that drive inflammatory cell migration to the site of injury.

| Cell Type | Effect of this compound in Animal Lung Models | Reference |

| Neutrophils | Decreased infiltration. | nih.govbiocrick.com |

| Macrophages | Decreased infiltration. | nih.govbiocrick.com |

| Lymphocytes | Decreased infiltration. | nih.gov |

Cellular Pathway Regulation (e.g., NO Production, COX-2 Expression) in in vitro Models

At the cellular level, this compound has been shown to regulate pathways involved in the inflammatory response. While direct studies on this compound's effect on nitric oxide (NO) production and cyclooxygenase-2 (COX-2) expression are still emerging, related compounds from Stemona tuberosa have shown inhibitory effects on these pathways. researchgate.net For instance, a methanolic root extract of the plant was found to reduce LPS-induced NO production in murine microglial cells. researchgate.net Furthermore, other compounds isolated from Stemona tuberosa have been shown to inhibit COX-2 expression. researchgate.netresearchgate.net These findings suggest that the anti-inflammatory actions of this compound may be mediated, at least in part, through the suppression of these key inflammatory enzymes.

Attenuation of Lung Inflammation Induced by External Stimuli in Animal Models

This compound has demonstrated a protective effect against lung inflammation triggered by external stimuli such as cigarette smoke. nih.govresearchgate.net In a sub-acute mouse model, this compound treatment significantly ameliorated the pathological changes associated with cigarette smoke exposure, including a decrease in the average alveoli size. nih.gov These findings highlight the potential of this compound as a therapeutic agent for lung diseases characterized by chronic inflammation, such as Chronic Obstructive Pulmonary Disease (COPD). nih.govresearchgate.net

Antifibrotic Activities of Tuberostemonine (as a closely related compound)

While research on the direct antifibrotic effects of this compound is ongoing, studies on the closely related compound, tuberostemonine, have provided valuable insights into the potential of this class of alkaloids to combat fibrosis.

Inhibition of Fibroblast Proliferation in Cellular Models

Pulmonary fibrosis is characterized by the excessive proliferation of fibroblasts and the deposition of extracellular matrix. nih.gov In vitro studies using human fetal lung fibroblasts have shown that tuberostemonine can significantly inhibit cell proliferation. nih.govnih.gov This inhibitory effect was observed to be concentration-dependent. nih.gov The ability to curb fibroblast proliferation is a crucial aspect of its potential antifibrotic activity. nih.gov

| Cellular Model | Effect of Tuberostemonine | Reference |

| Human Fetal Lung Fibroblasts | Significant inhibition of cell proliferation. | nih.govnih.gov |

Modulation of TGF-β/Smad Signaling Pathway

This compound has been shown to modulate the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, which plays a critical role in cellular processes like growth, differentiation, and fibrosis. nih.govmedsci.orgcellsignal.com In the canonical TGF-β pathway, the ligand binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). medsci.orgdovepress.com This activated receptor complex phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. cellsignal.comnih.gov These phosphorylated R-Smads then form a complex with the common mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes. medsci.orgcellsignal.com

Research indicates that tuberostemonine can inhibit the over-activation of the Smad signaling pathway. nih.gov In a study involving human fetal lung fibroblast cells stimulated with TGF-β1, the addition of tuberostemonine led to a significant inhibition of the Smad signaling pathway. nih.gov Specifically, it was observed that tuberostemonine treatment resulted in a pronounced decline in the functioning of the TGF-β/Smad pathway. nih.gov This inhibitory effect was evidenced by the modulation of Smad2/3 signaling. nih.gov The study highlighted that while TGF-β1 stimulation amplified the proliferation of these cells and activated the TGF-β/Smad signaling, tuberostemonine was able to counteract these effects. nih.gov

Inhibition of Ferroptosis via SLC7A11/Glutamate Antiporter Activity

This compound has been found to inhibit ferroptosis, a form of iron-dependent programmed cell death, by enhancing the function of the SLC7A11/glutamate antiporter system. frontiersin.orgnih.gov The SLC7A11 protein, also known as xCT, is a key component of the system Xc- cystine/glutamate antiporter. frontiersin.orgaginganddisease.org This system imports cystine into the cell while exporting glutamate. frontiersin.orgaginganddisease.org The imported cystine is crucial for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant that protects cells from oxidative stress and ferroptosis by detoxifying lipid peroxides through the action of glutathione peroxidase 4 (GPX4). frontiersin.orgaginganddisease.org

Studies have demonstrated that tuberostemonine can up-regulate the expression of SLC7A11 and GPX4. nih.gov This leads to an increase in GSH levels and a decrease in the accumulation of iron and reactive oxygen species (ROS), thereby inhibiting ferroptosis. nih.gov In both in vitro and in vivo models of pulmonary fibrosis, tuberostemonine treatment significantly inhibited ferroptosis. nih.gov The research suggests that by enhancing the function of the SLC7A11/glutamate antiporter, tuberostemonine helps to restrain ferroptosis, which in turn may alleviate conditions like pulmonary fibrosis. frontiersin.orgnih.gov

Effects on Extracellular Matrix Markers (e.g., Hydroxyproline (B1673980), Collagen) in Animal Models

This compound has demonstrated significant effects on extracellular matrix (ECM) markers in animal models of pulmonary fibrosis. nih.govnih.gov The excessive deposition of ECM proteins, such as collagen, is a hallmark of fibrosis. nih.gov Hydroxyproline, a major component of collagen, is often used as a marker for collagen content in tissues. nih.govwikipedia.org

In a mouse model of bleomycin-induced pulmonary fibrosis, administration of tuberostemonine resulted in a marked decrease in both hydroxyproline content and collagen deposition in the lungs. nih.govnih.gov One study reported a reduction of over fifty percent in the secretion levels of hydroxyproline, collagen type I, and collagen type III in vitro. nih.gov In vivo, tuberostemonine treatment led to a significant improvement in respiratory function and a decrease in lung inflammation and collagen deposition. nih.govresearchgate.netresearchgate.net These findings indicate that tuberostemonine can effectively reduce the accumulation of key ECM components, suggesting its potential to modulate fibrotic processes. nih.gov

Reversal of Multidrug Resistance (MDR) in Cancer Cell Lines

Tuberostemonine has been investigated for its potential to reverse multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net MDR is a significant challenge in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which is encoded by the MDR1 (also known as ABCB1) gene. nih.govaaha.org

Regulation of MDR1 Gene Expression

Studies have shown that tuberostemonine can inhibit the expression of the MDR1 gene in drug-resistant cancer cell lines. nih.govresearchgate.net In a study using adriamycin-resistant chronic myelogenous leukemia cells (K562/ADR), tuberostemonine was found to inhibit MDR1 expression in a dose-dependent manner. nih.govresearchgate.net Specifically, concentrations of 350µg/mL and 500µg/mL of tuberostemonine were effective in inhibiting MDR1 expression. nih.govresearchgate.net This suggests that tuberostemonine may help to overcome MDR by reducing the levels of the P-gp transporter, thereby increasing the intracellular concentration of chemotherapeutic drugs. frontiersin.org

Modulation of NF-κB Pathway Activity

Tuberostemonine has been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) pathway, which is implicated in the regulation of MDR in cancer cells. researchgate.netjcancer.org The NF-κB signaling pathway plays a crucial role in inflammation, cell proliferation, and survival, and can contribute to drug resistance by up-regulating the expression of genes like MDR1. jcancer.orgnih.gov The activation of NF-κB often involves the degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and activate target gene transcription. nih.govdovepress.com

Research has demonstrated that tuberostemonine can inhibit the expression of NF-κB. researchgate.netjcancer.orgresearchgate.net In K562/ADR cells, tuberostemonine was found to have an inhibitory effect on NF-κB, and this effect was more pronounced at higher concentrations. jcancer.orgresearchgate.net The findings suggest that tuberostemonine may reverse MDR by down-regulating the NF-κB pathway, thereby potentially reducing the expression of P-gp and increasing the cancer cells' sensitivity to chemotherapy. researchgate.netjcancer.org

Effects on Survivin Expression and Induction of Apoptosis in Drug-Resistant Cancer Cell Lines

Tuberostemonine has been observed to affect the expression of Survivin, an inhibitor of apoptosis protein (IAP), and promote apoptosis in drug-resistant cancer cells. nih.govresearchgate.net Survivin is highly expressed in many cancers and is associated with resistance to chemotherapy and inhibition of apoptosis. waocp.comwaocp.commdpi.com

In studies with K562/ADR cells, tuberostemonine was found to down-regulate the expression of Survivin. researchgate.netjcancer.org This down-regulation was concentration-dependent, with higher concentrations of tuberostemonine leading to a more significant decrease in Survivin expression. jcancer.org The combination of tuberostemonine with the chemotherapeutic drug adriamycin was shown to inhibit cell proliferation and promote apoptosis in these resistant cells. researchgate.net It is suggested that by inhibiting the expression of Survivin, tuberostemonine may counteract the anti-apoptotic mechanisms in cancer cells, thereby restoring their sensitivity to chemotherapeutic agents and inducing cell death. nih.govresearchgate.netwaocp.com

Investigation of P-glycoprotein (P-gp) Expression and Activity

This compound's interaction with P-glycoprotein (P-gp), a crucial protein in multidrug resistance (MDR), has been a subject of scientific inquiry. P-gp functions as an ATP-dependent efflux pump, actively transporting a wide array of substances out of cells, thereby reducing intracellular drug concentrations and contributing to treatment resistance in various diseases, including cancer. nih.govplos.org

Research on the effect of tuberostemonine, a closely related alkaloid, on P-gp in human chronic myelogenous leukemia cells (K562/ADR) revealed a nuanced relationship. Studies indicated that while tuberostemonine could inhibit the expression of the MDR1 gene, which encodes for P-gp, it did not appear to directly inhibit the activity of the P-gp protein itself. nih.govresearchgate.net At higher concentrations, tuberostemonine was observed to induce cell death, an effect that seemed independent of P-gp modulation. Specifically, concentrations of 350 µg/mL and 500 µg/mL of tuberostemonine significantly inhibited MDR1 expression. researchgate.net However, flow cytometry analysis showed no direct inhibition of P-gp activity. nih.govresearchgate.net This suggests that the reversal of multidrug resistance by tuberostemonine may occur through pathways other than direct P-gp inhibition, such as down-regulating the expression of NF-κB and Survivin. nih.govbiocrick.com

It is important to note that while these findings on tuberostemonine provide valuable insights, further research is needed to specifically elucidate the direct effects of this compound on P-gp expression and activity.

Antitussive Activity in Animal Models

This compound is one of several alkaloids isolated from Stemona tuberosa, a plant long used in traditional Chinese medicine to treat respiratory ailments like cough. biocrick.comresearchgate.net Modern pharmacological studies have validated these traditional uses, demonstrating the antitussive (cough-suppressing) properties of Stemona alkaloids in various animal models. researchgate.netresearchgate.netnih.gov

Mechanism of Action on the Peripheral Cough Reflex System

The cough reflex is a complex process involving both central and peripheral nervous system components. d-nb.infofrontiersin.org Centrally acting antitussives, like codeine, suppress the cough center in the brainstem, while peripherally acting agents target the afferent sensory nerves in the airways that initiate the cough signal. d-nb.info

Studies investigating the mechanism of action for tuberostemonine alkaloids have revealed a primary effect on the peripheral cough reflex system. researchgate.net In experiments using electrical stimulation of the superior laryngeal nerve in guinea pigs, this compound and related compounds were found to inhibit the cough reflex at a peripheral level. researchgate.net This is a significant finding, as it suggests that this compound can suppress cough without the central nervous system side effects, such as respiratory depression and potential for addiction, associated with narcotic antitussives. researchgate.net In contrast, another Stemona alkaloid, croomine (B1227750), was found to act on the central part of the cough reflex pathway. researchgate.net

Antimalarial Activity

In addition to its well-documented antitussive effects, this compound has demonstrated potential as an antimalarial agent. abmole.commedchemexpress.com Malaria, a parasitic disease caused by Plasmodium species, relies on various metabolic pathways for its survival, which can be targeted by therapeutic compounds. nih.gov The apicoplast, a unique organelle in Plasmodium falciparum, contains metabolic pathways, including a ferredoxin/ferredoxin-NADP+ reductase (FNR) system, that are essential for the parasite's viability and are considered promising drug targets. nih.govagrisera.com

Targeting of Ferredoxin-NADP+ Reductase (FNR)

Research has identified the Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR) as a specific target of this compound. abmole.commedchemexpress.com FNR is a flavoenzyme that facilitates the transfer of electrons between ferredoxin and NADP(H), a critical step in various redox-driven metabolic processes within the parasite's apicoplast. nih.govebi.ac.uk

Studies have shown that this compound can inhibit the diaphorase activity of PfFNR, effectively disrupting the electron transfer process. nih.gov One study reported that tuberostemonine displayed the highest level of inhibition (55.4%) of the diaphorase activity of PfFNR among the tested Stemona alkaloids. nih.gov This inhibition disrupts essential redox systems within the parasite, leading to its demise.

Comparative Activity with Related Compounds (e.g., Croomine)

When comparing the antimalarial activity of this compound to other Stemona alkaloids, such as croomine, distinct mechanisms and potencies are observed. While this compound primarily targets the diaphorase activity of PfFNR, croomine exhibits a different profile. nih.gov

Croomine has been shown to inhibit the activity of dihydrofolate reductase (DHFR), another crucial enzyme in parasite metabolism, in addition to inhibiting the electron transfer from PfFNR to ferredoxin. jocpr.comresearchgate.net Some research indicates that croomine may have more potent antimalarial activity due to this dual inhibition mechanism. In one study, croomine showed a 33.9% inhibition of electron transfer from PfFNR to ferredoxin and had an IC50 value of 5.29 µM against DHFR, while tuberostemonine was found to be inactive against the DHFR enzyme. nih.govjocpr.comresearchgate.net

| Compound | Target Enzyme(s) | Reported Inhibition | Mechanism of Action |

|---|---|---|---|

| This compound | Ferredoxin-NADP+ Reductase (FNR) | 55.4% inhibition of diaphorase activity nih.gov | Inhibits electron transfer in the parasite's redox system. |

| Croomine | Dihydrofolate Reductase (DHFR) and Ferredoxin-NADP+ Reductase (FNR) | IC50 of 5.29 µM against DHFR jocpr.comresearchgate.net; 33.9% inhibition of FNR electron transfer nih.gov | Exhibits dual inhibition of two key parasitic enzymes. |

Other Reported Biological Activities (e.g., Insecticidal, Antioxidant)

This compound, along with other Stemona alkaloids, has been investigated for a range of other biological activities, reflecting the diverse traditional uses of Stemona plants. researchgate.netarjournals.com

Insecticidal Activity: The insecticidal properties of Stemona species are well-known. nrfhh.comthieme-connect.comphcogrev.com While some Stemona alkaloids, particularly those of the protostemonine (B150507) type, show high toxicity to insects, tuberostemonine has been noted for its remarkable repellent effects against larvae of Spodoptera littoralis. thieme-connect.comd-nb.info

Antioxidant Activity: Research has also explored the antioxidant potential of Stemona extracts and their constituent compounds. nrfhh.comnih.govresearchgate.net Some studies have reported on the antioxidant activities of Stemona tuberosa extract and have identified dehydrotocopherol derivatives as free radical scavengers. nrfhh.comresearchgate.net While protostemonine-type alkaloids showed insignificant free radical scavenging activity, croomine and stichoneurine-type alkaloids, which include this compound, exhibited weak to moderate effects in DPPH radical scavenging assays. arjournals.com

Anti-inflammatory Activity: this compound has demonstrated anti-inflammatory properties. biocrick.comresearchgate.net It has been shown to suppress the production of pro-inflammatory cytokines and chemokines in the bronchoalveolar lavage fluid of mice with cigarette smoke-induced lung inflammation. nrfhh.comresearchgate.net

Computational Studies on Potential Biological Targets

Computational methods, particularly in silico screening, have become instrumental in the early phases of drug discovery for identifying the biological targets of natural compounds. unisa.it These techniques offer a time- and cost-effective approach to predict the interactions between a small molecule, such as this compound, and a wide array of biological macromolecules. b2match.com Structure-based computational approaches, including molecular docking and virtual screening, are employed to elucidate potential mechanisms of action and to prioritize compounds for further experimental validation. unisa.itscielo.org.mx By simulating the binding of a ligand to a protein's active site, researchers can estimate binding affinity and predict the likelihood of a biological effect, such as receptor agonism or antagonism. researchgate.net

Molecular Docking Simulations for Receptor Interactions (e.g., PPARα agonism)

Molecular docking simulations have been utilized to investigate the interaction of this compound with specific biological receptors. One such target that has been explored is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor that plays a critical role in the regulation of lipid metabolism. medpharmres.commdpi.com The activation of PPARα is a key mechanism for managing dyslipidemia. medpharmres.com

In a structure-based virtual screening study aimed at identifying potential PPARα agonists from plant-derived natural compounds, this compound was evaluated for its binding affinity to the PPARα ligand-binding pocket. medpharmres.com The study used the 3D crystal structure of PPARα (PDB ID: 5HYK) for the docking experiments. medpharmres.com The molecular docking was performed using AutoDock Vina software, a widely used open-source program for predicting ligand-protein interactions. medpharmres.com

The results of the simulation indicated that this compound had a predicted binding affinity for PPARα. medpharmres.com While it was one of many compounds screened, its interaction was computationally modeled to understand its potential as a PPARα agonist. medpharmres.com The preparation for such simulations involves preparing the protein structure by removing water molecules and adding charges, and preparing the ligand in a 2D or 3D format for the software to process. medpharmres.com

The findings from such computational screenings provide a basis for prioritizing natural compounds for further biological assays. medpharmres.com

Table 1: Molecular Docking Simulation Data for this compound

| Compound | Target Receptor | Predicted Binding Affinity (kcal/mol) | Docking Software | PDB ID of Target |

|---|

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Studies of Tuberostemonine N and Analogues

Correlation of Stereochemical Variations with Biological Potency

The Stemona alkaloids, including the tuberostemonine (B192615) family, are characterized by a complex, fused ring system with multiple stereocenters. The spatial arrangement of substituents and the stereochemistry of ring junctions have been shown to be critical determinants of biological activity.

The stereochemistry at positions C-11, C-12, and C-13 within the lactone ring system is a key factor influencing the biological profile of tuberostemonine-type alkaloids. Tuberostemonine N is itself a C-13 epimer of tuberostemonine, meaning it differs only in the three-dimensional arrangement at this single carbon center. core.ac.uk

Research has revealed distinct relationships between the orientation of hydrogens at C-11 and C-12 and the methyl group at C-13. researchgate.net In compounds like tuberostemonine, a cis relationship exists between H-11, H-12, and the C-13 methyl group. researchgate.net In contrast, stereoisomers such as neotuberostemonine (B189803) feature a trans relationship where H-11 and H-12 are on the opposite face of the ring system from the C-13 methyl group. researchgate.net

The orientation of H-11 and H-12 also defines a major division within the family:

Tuberostemonine-type: These compounds, including Tuberostemonine and this compound, typically possess a β-orientation for H-11 and H-12. thieme-connect.com

Neotuberostemonine-type: These isomers are characterized by an α-orientation for H-11 and H-12. thieme-connect.com

| Compound | Configuration at H-11/H-12 | Relationship of H-11/H-12 to C-13 Methyl Group | Key Structural Note |

|---|---|---|---|

| Tuberostemonine | β-orientation | cis | Parent compound in this series. researchgate.netthieme-connect.com |

| Neotuberostemonine | α-orientation | trans | Stereoisomer of Tuberostemonine at H-11/H-12. researchgate.netthieme-connect.com |

| This compound | β-orientation | - | C-13 epimer of Tuberostemonine. core.ac.uk |

| Tuberostemonine K | α-orientation | - | Differs from Tuberostemonine by H-11/H-12 α-orientation. core.ac.uk |

| Tuberostemonine H | - | - | Differs from Tuberostemonine in absolute configuration at C-1, C-9a, C-11, and C-12. core.ac.uk |

Analysis of Core Structural Features and Side Chains on Activity

The biological activity of this compound and its analogues is not only dictated by stereochemistry but also by the core scaffold and peripheral side chains. The Stemona alkaloids are broadly classified based on the carbon chains attached to the C-9 position of their characteristic pyrrolo[1,2-a]azepine nucleus. thieme-connect.com this compound belongs to the stichoneurine-type (or tuberostemonine-type), which is defined by a carbon chain featuring an ethyl group attached to C-10. thieme-connect.com

SAR studies have consistently shown that the saturated tricyclic pyrrolobenzazepine nucleus is an indispensable feature for the antitussive activity observed in many of these compounds. thieme-connect.comthieme-connect.comnih.gov Further investigations into stenine-type alkaloids revealed that for optimal antitussive effects, cis configurations at all three ring junctions of the core tricyclic structure are preferred. thieme-connect.de Modifications to this core, such as the introduction of unsaturation or cleavage of the rings, often lead to a significant loss of potency.

While the core provides the foundational structure for activity, side chains and other functional groups fine-tune the compound's properties. For instance, in the related protostemonine (B150507) class of Stemona alkaloids, the presence of a free hydroxyl group on a side chain was found to cause a significant decrease in insecticidal activity, demonstrating the sensitivity of the biological response to peripheral modifications. thieme-connect.com

Comparative Pharmacological Efficacy among Tuberostemonine-type Stereoisomers and Derivatives

Direct comparisons of the pharmacological effects of tuberostemonine stereoisomers have provided clear evidence of the impact of stereochemistry on efficacy. Studies on antitussive activity have been particularly informative.

In a comparative study, neotuberostemonine was found to have significantly more potent antitussive activity (ID₅₀ of 29.8 mg/kg) than its stereoisomer tuberostemonine (ID₅₀ of 61.2 mg/kg) when administered intraperitoneally to guinea pigs. researchgate.net Another investigation involving citric acid-induced cough in guinea pigs evaluated four stereoisomers: neotuberostemonine, tuberostemonine, tuberostemonine H, and tuberostemonine J. thieme-connect.com All three tested compounds (neotuberostemonine, tuberostemonine, and tuberostemonine H) showed dose-dependent antitussive effects. thieme-connect.com However, their oral activity varied significantly:

Tuberostemonine exhibited similar potency via both oral and intraperitoneal administration. thieme-connect.com

Neotuberostemonine showed significantly lower activity when given orally compared to intraperitoneally. thieme-connect.com

Tuberostemonine H was found to have no oral activity. thieme-connect.com

These findings underscore that stereochemical differences not only affect the intrinsic potency of the drug but also its pharmacokinetic properties, such as oral absorption. thieme-connect.com Further research demonstrated that neotuberostemonine and another analogue, neostenine, possessed significant antitussive activity, whereas tuberostemonine J and tuberostemonine H were largely inactive in the same model. thieme-connect.de This again points to the stringent structural requirements for eliciting this specific biological response.

| Compound | Efficacy Measure (ID₅₀, i.p.) | Oral Activity Compared to Intraperitoneal (i.p.) | Reference |

|---|---|---|---|

| Neotuberostemonine | 29.8 mg/kg | Significantly lower | researchgate.netthieme-connect.com |

| Tuberostemonine | 61.2 mg/kg | Similar potency | researchgate.netthieme-connect.com |

| Tuberostemonine H | Active (i.p.) | No oral activity | thieme-connect.dethieme-connect.com |

| Tuberostemonine J | Inactive | - | thieme-connect.de |

In vitro and Computational Approaches to SAR Determination

Modern SAR studies increasingly rely on a combination of computational and in vitro methods to efficiently probe the relationship between molecular structure and biological function. nih.gov These approaches allow for the rational design of experiments and provide deeper insights into the molecular mechanisms of action.

Computational Approaches:

Molecular Modeling: Techniques such as the generation of 3D structures using AM1 semi-empirical methods have been used to visualize the relative stereochemistry of tuberostemonine analogues. researchgate.net

Quantum Chemistry Calculations: Density Functional Theory (DFT) is employed to calculate NMR parameters, which helps in the accurate structural elucidation of new alkaloids, a prerequisite for any SAR study. frontiersin.org

Homology Modeling and Docking: In cases where the biological target is known, a homology model of the protein can be constructed. Inhibitors can then be computationally "docked" into the active site to predict binding modes that are consistent with experimental SAR data. acs.org

In Vitro Methods:

Spectroscopic Analysis: Advanced NMR techniques, particularly 2D-NMR experiments like NOESY, are indispensable for determining the relative configuration of complex molecules like this compound and its isomers, which is the foundation of stereochemical SAR. core.ac.ukresearchgate.net

Target-Based Assays: When a specific enzyme or receptor is identified as the target, in vitro assays can be used to quantify the inhibitory or binding activity of a series of analogues. For example, multiplex protein assays can be used to measure the inhibition of specific matrix metalloproteinases (MMPs). nih.gov

Cell-Based Assays: The biological activity of compounds is often tested in cell culture models. For instance, the anti-inflammatory effects of Stemona alkaloids have been evaluated by measuring the inhibition of nitric oxide (NO) production in LPS-induced RAW264.7 cells. researchgate.net Such assays provide a functional readout that integrates compound properties like cell permeability and target engagement.

Together, these computational and in vitro tools enable a systematic exploration of the SAR of this compound, facilitating the identification of key pharmacophoric features and guiding the development of novel derivatives with improved therapeutic potential. nih.gov

Analytical Methodologies for Quantification and Quality Control of Tuberostemonine N

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a robust and widely used method for the quantification of Tuberostemonine (B192615) N. This technique is particularly suitable for non-chromophoric compounds like many Stemona alkaloids, which lack the functional groups necessary for sensitive UV detection. jptcp.com

The HPLC-ELSD method typically involves a reversed-phase column, such as a C18 column, for separation. ijpbs.com A gradient elution system is often employed, using a mobile phase consisting of an aqueous solution (sometimes with additives like triethylamine) and an organic solvent like acetonitrile. jptcp.com The ELSD detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles, allowing for sensitive detection. jptcp.comijpbs.com

Research has successfully applied this method to determine the Tuberostemonine N content in Stemona tuberosa extracts. In one phytochemical analysis, the concentration of this compound was calculated to be 0.3 mg/g (a yield of 0.03%) in the plant material. science.govnih.gov Validated HPLC-ELSD methods have demonstrated good linearity, precision, and accuracy for the quantification of various Stemona alkaloids, establishing it as a reliable tool for chemical profiling and quality assessment. jptcp.com

Table 1: HPLC-ELSD Method Parameters for Stemona Alkaloid Analysis

| Parameter | Details | Source(s) |

|---|---|---|

| Technique | High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) | jptcp.comijpbs.com |

| Column | C18 Reversed-Phase | ijpbs.com |

| Mobile Phase | Gradient elution with aqueous solution (e.g., 0.1% triethylamine) and acetonitrile | jptcp.com |

| Detector | Evaporative Light Scattering Detector (ELSD) | jptcp.comijpbs.com |

| Application | Quantification of this compound and other Stemona alkaloids in plant extracts | science.govnih.govnih.gov |

| Reported Content | this compound found at 0.3 mg/g in Stemona tuberosa | science.govnih.gov |

Thin-Layer Chromatography (TLC) Coupled with Image Analysis for Quantification of Derivatives

A simple, cost-effective, and accurate method for the simultaneous quantification of this compound and its related derivatives has been developed using Thin-Layer Chromatography (TLC) combined with image analysis. pharmacyjournal.netnih.gov This approach is particularly valuable for routine quality control in laboratories with limited access to more sophisticated equipment. pharmacyjournal.netnih.gov

The method utilizes silica (B1680970) gel 60 F254 plates as the stationary phase. pharmacyjournal.netnih.gov Chromatographic separation is achieved using a mobile phase mixture of dichloromethane (B109758), ethyl acetate, methanol (B129727), and ammonium (B1175870) hydroxide (B78521) (50:45:4:1, v/v/v/v). pharmacyjournal.netnih.govnrfhh.com Since the alkaloids are colorless, a post-chromatographic derivatization step is required for visualization. pharmacyjournal.netnih.gov Dipping the developed TLC plate in Dragendorff's reagent produces distinct orange-red spots for the alkaloids. pharmacyjournal.netnih.gov

For quantification, the TLC plates are scanned, and the resulting images are analyzed. pharmacyjournal.netnih.gov A polynomial regression of the spot intensities is plotted against known concentrations of a standard, typically within a range of 2-7 µ g/spot . pharmacyjournal.netnih.gov This calibration curve allows for the precise measurement of the alkaloids in the samples. pharmacyjournal.netnih.gov This validated method has shown satisfactory precision, accuracy, and selectivity, determining that dried roots of Stemona tuberosa from Thailand contained 1.63 ± 0.18% this compound by dry weight. pharmacyjournal.netnih.gov

Table 2: TLC-Image Analysis Method for this compound and Derivatives

| Parameter | Details | Source(s) |

|---|---|---|

| Technique | Thin-Layer Chromatography (TLC) with Image Analysis | pharmacyjournal.netnih.govnrfhh.com |

| Stationary Phase | Silica gel 60 F254 aluminum plates | pharmacyjournal.netnih.gov |

| Mobile Phase | Dichloromethane:Ethyl acetate:Methanol:Ammonium hydroxide (50:45:4:1) | pharmacyjournal.netnih.govnrfhh.com |

| Detection | Post-derivatization with Dragendorff's reagent | pharmacyjournal.netnih.gov |

| Quantification | Polynomial regression of spot intensities from scanned images (Range: 2-7 µ g/spot ) | pharmacyjournal.netnih.gov |

| Reported Content | 1.63 ± 0.18% this compound (dry weight) in Thai S. tuberosa roots | pharmacyjournal.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Phytochemical Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures, making it applicable for the phytochemical profiling of Stemona extracts. researchgate.netgrafiati.com The method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov

In GC-MS analysis of plant extracts, compounds are vaporized and separated in a capillary column. researchgate.net The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov While GC-MS is a standard method for alkaloid analysis, the detection of specific complex alkaloids can be challenging. nih.govacgpubs.org For instance, one GC-MS analysis of a Stemona tuberosa extract identified 30 compounds but did not detect this compound, instead finding 5-hydroxymethylfurfural (B1680220) to be the predominant compound. researchgate.net However, spectral data for this compound is available in GC-MS databases, confirming the technique's utility for this specific compound. pharmacyjournal.net In some cases, derivatization of the alkaloids to increase their volatility and thermal stability may be performed prior to analysis. grafiati.com

Application in Quality Control Standards for Botanical Materials

The significant variation in the chemical profiles of Stemona plants underscores the critical need for robust quality control standards for botanical materials. ijpbs.com Analytical methods are essential to ensure the authenticity, consistency, and quality of herbal products derived from these plants. pharmacyjournal.net this compound, as a characteristic and bioactive alkaloid in certain Stemona species, serves as an important chemical marker for this purpose. nih.gov

The inconsistency in alkaloid content can arise from using different species, which are often known by the same vernacular name, or from variations in plants from different geographical locations. ijpbs.compharmacyjournal.net For example, studies have shown that Stemona tuberosa alkaloid accumulation can differ significantly between provenances. nih.gov Analytical techniques like HPLC-ELSD and TLC-image analysis provide the necessary tools to differentiate between species and quantify key alkaloids like this compound. jptcp.compharmacyjournal.net The establishment of these validated analytical methods allows for the creation of reliable quality control protocols, which are crucial for both local authorities and the broader herbal products industry to ensure product quality and consistency. jptcp.compharmacyjournal.netnih.gov

Future Research Directions and Translational Perspectives

Further Elucidation of Intricate Pharmacological Mechanisms of Tuberostemonine (B192615) N

Initial studies have demonstrated that Tuberostemonine N possesses significant anti-inflammatory properties. Research has shown that in in vivo models of cigarette smoke-induced lung inflammation, this compound can significantly suppress the production of various inflammatory factors. researchgate.net Specifically, it has been observed to inhibit the secretion of pro-inflammatory cytokines and chemokines in bronchoalveolar lavage fluid and reduce the size of alveoli in lung tissue. researchgate.net This suggests a potent modulatory effect on the inflammatory cascade within the pulmonary system.

However, the precise molecular pathways through which this compound exerts these effects remain largely unexplored. Future research should aim to dissect these intricate pharmacological mechanisms. Key areas of investigation should include:

Investigation of Core Inflammatory Signaling Pathways: The role of this compound in modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, should be a primary focus. nih.govnih.govnih.govfrontiersin.orgharvard.edu These pathways are central to the production of a wide array of inflammatory mediators, and understanding if and how this compound interacts with their components could reveal its specific mechanism of action.

Impact on Inflammatory Mediators: A comprehensive analysis of the effect of this compound on a broader range of inflammatory mediators is necessary. This includes not only cytokines and chemokines but also enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.

Cell-Specific Effects: Delving into the specific effects of this compound on different immune cells involved in the inflammatory response, such as macrophages, neutrophils, and lymphocytes, will provide a more detailed understanding of its immunomodulatory properties.

Exploration of Novel Cellular and Molecular Targets

A significant hurdle in the development of this compound as a therapeutic agent is the lack of knowledge regarding its specific cellular and molecular targets. While its anti-inflammatory effects are evident, the direct protein interactions responsible for these outcomes are yet to be identified.

Future research should employ modern target deconvolution techniques to uncover the direct binding partners of this compound. nih.govdrughunter.comtechnologynetworks.com These approaches could include:

Affinity-Based Methods: Techniques such as affinity chromatography, where a modified version of this compound is used to "pull down" its binding partners from cell lysates, can be a powerful tool for target identification. technologynetworks.com

Computational Approaches: In silico methods, including molecular docking and virtual screening, can be utilized to predict potential binding sites on known protein structures.

Phenotypic Screening and 'Omics' Technologies: High-content phenotypic screening coupled with proteomics, transcriptomics, or metabolomics can help to identify the pathways and cellular processes affected by this compound, thereby narrowing down the search for its direct targets. nih.gov

For instance, studies on the closely related compound, tuberostemonine, have suggested an interaction with the TGF-β/smad signaling pathway. While this provides a potential starting point, it is crucial to determine the specific and potentially unique targets of this compound itself.

Development of Advanced Synthetic Methodologies for this compound and Its Bioactive Analogues

Future research in this area should focus on:

Novel Synthetic Strategies: The exploration of new synthetic strategies that can construct the complex core of this compound in a more convergent and stereocontrolled manner is highly desirable. This could involve the use of modern catalytic methods and the development of novel cyclization reactions.

Stereoselective Synthesis: Given the numerous stereocenters in the this compound molecule, the development of highly stereoselective synthetic routes is paramount. Asymmetric catalysis and the use of chiral starting materials will be key in achieving this goal. nih.gov

Analogue Synthesis for Structure-Activity Relationship (SAR) Studies: The ability to synthesize a variety of this compound analogues with modifications at different positions of the molecule will be invaluable for conducting SAR studies. This will help to identify the key structural features responsible for its biological activity and may lead to the development of new compounds with improved potency and selectivity.

| Synthetic Highlight | Description |

| Ruthenium Catalysis | Utilized in key steps such as azepine ring-closing metathesis and alkene isomerization/cross-metathesis. nih.gov |

| Stereoselective Attachment | The γ-butyrolactone moiety has been stereoselectively attached to the core tetracycle using a lithiated ortho ester. nih.gov |

| Multi-step Synthesis | The first total synthesis of tuberostemonine was achieved in 24 steps with a 1.4% overall yield. nih.gov |

Investigation of this compound's Role in Chemotaxonomy and Phytochemical Variation of Stemona Species

The distribution of alkaloids within the Stemona genus has been shown to be of chemotaxonomic significance, aiding in the classification and differentiation of various species. nih.govresearchgate.net The presence and relative abundance of specific tuberostemonine-type alkaloids, including this compound, can serve as chemical markers to distinguish between different Stemona species and even between different geographical provenances of the same species. researchgate.net

Further research in this area should aim to:

Expand Phytochemical Profiling: A broader phytochemical screening of a wider range of Stemona species for their this compound content is needed. This will help to establish a more comprehensive understanding of its distribution within the genus.

Correlate Chemical Profile with Genetic and Morphological Data: Integrating phytochemical data with genetic and morphological analyses will provide a more robust and multi-faceted approach to the chemotaxonomy of the Stemona genus.

Investigate Biosynthetic Pathways: Elucidating the biosynthetic pathways leading to this compound and other related alkaloids will provide fundamental insights into the chemical diversity observed within the Stemona genus and may open up possibilities for biotechnological production of these compounds.

A study on Stemona tuberosa and Stemona phyllantha revealed varying concentrations of this compound, highlighting its potential as a distinguishing chemical marker. researchgate.net

| Species | This compound Content (% dry weight) |

| Stemona tuberosa (Thailand) | 1.63 ± 0.18 |

| Stemona phyllantha (Thailand) | Not reported to contain this compound |

This data underscores the importance of this compound in the chemical fingerprinting of Stemona species.

Q & A

Q. What experimental methodologies are employed to isolate Tuberostemonine N from natural sources, and how is purity validated?

this compound is isolated from Stemona tuberosa roots using sequential extraction with solvents (e.g., ethanol, chloroform) followed by column chromatography and thin-layer chromatography (TLC) for purification . Purity is validated via high-resolution mass spectrometry (HREIMS) and nuclear magnetic resonance (NMR) spectroscopy, with ¹H- and ¹³C-NMR data confirming structural integrity. Quantitative TLC-image analysis is used to determine yield (e.g., 0.04% w/w in S. tuberosa) .

Q. What in vitro models are commonly used to evaluate the antimalarial activity of this compound?

Antimalarial activity is assessed using Plasmodium falciparum cultures, with IC₅₀ values determined via parasite growth inhibition assays. For example, studies report IC₅₀ values of ~33 nM against lab-adapted strains . Enzyme inhibition assays targeting P. falciparum ferredoxin-NADP⁺ reductase (pfFNR) are critical for mechanistic validation .

Q. How do researchers quantify this compound’s effects on cancer cell proliferation and apoptosis?

Standard methods include:

- MTT assays to measure cell viability (e.g., IC₅₀ of 20 µM in SKOV3 ovarian cancer cells) .

- Flow cytometry with Annexin V/PI staining to quantify apoptosis rates (e.g., 35% increase at 40 µM) .

- Western blotting to assess apoptosis-related proteins (e.g., upregulation of Bax/Bcl-2 ratio and downregulation of Cyclin D1) .

Advanced Research Questions

Q. What strategies are used to resolve the stereochemical complexity of this compound during structural elucidation?

X-ray crystallography and NOESY NMR experiments are pivotal for determining stereochemistry. Computational modeling (e.g., MM2 energy minimization) is used to validate 3D configurations, particularly for fused-ring systems . For example, the stereochemistry of the pyrrolo[1,2-α]azepine core was confirmed via X-ray analysis .

Q. What challenges arise in the total synthesis of this compound, and how are they addressed?

Key challenges include constructing the fused bicyclic structure and achieving enantioselectivity. A 25-step synthesis route employs palladium-catalyzed hydrogenation and Lawesson’s reagent for thiolation, yielding (-)-tuberostemonine with 2% overall efficiency . Protecting group strategies (e.g., Cbz groups) are critical for intermediate stability .

Q. How can in vitro findings for this compound be translated to in vivo preclinical models?

Dose conversion between species uses body surface area (BSA) scaling:

Q. How should researchers address contradictions in reported bioactivity data (e.g., antimalarial vs. anticancer effects)?

Contradictions may arise from context-dependent mechanisms (e.g., pfFNR inhibition vs. Wnt/β-catenin pathway modulation). To resolve this:

- Use orthogonal assays (e.g., enzyme activity + transcriptomics) to confirm target engagement.

- Validate findings across multiple cell lines (e.g., P. falciparum 3D7 strain and SKOV3 cells) .

- Conduct chemo proteomic studies to identify off-target interactions .

Methodological Considerations

- Data Reproducibility : Follow NIH guidelines for preclinical reporting, including detailed experimental conditions (e.g., cell passage numbers, solvent controls) .

- Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons (e.g., apoptosis rates across doses) and report p-values with confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.